[5-(4-Ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone
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Overview
Description
Scientific Research Applications
Synthetic Pathways and Chemical Analyses
Chemical Synthesis and Reactivity
Compounds with dihydropyrimidinone or thiophene moieties, similar to the core structure of the specified compound, are often explored for their synthetic pathways and reactivity. The Biginelli reaction, for example, is a well-known method for synthesizing dihydropyrimidinones, indicating a potential interest in exploring novel synthetic routes and derivatives for similar compounds (Khasimbi et al., 2020).
Potential Therapeutic Applications
Pharmacological Activities
The pharmacological interest in compounds with thiophene and dihydropyrimidinone rings stems from their wide range of observed biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural analogs of benzidine and 4-aminobiphenyl with thiophene replacements suggest an investigation into carcinogenicity and potential therapeutic applications in cancer research (Ashby et al., 1978).
Environmental and Toxicological Studies
Environmental Persistence and Toxicity
The environmental fate of related compounds, particularly those with potential bioactive or toxicological significance, is a subject of research interest. Studies on alkylphenols and their derivatives have highlighted the environmental persistence and endocrine-disrupting potential of such compounds, suggesting areas for further research into the environmental impact and degradation pathways of related chemical entities (Ying et al., 2002).
Future Directions
Properties
IUPAC Name |
[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-2-16-10-12-17(13-11-16)19-15-20(21-9-6-14-26-21)24(23-19)22(25)18-7-4-3-5-8-18/h3-14,20H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILZBBNLFHZVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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